BenchChemオンラインストアへようこそ!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

LRRK2 inhibition Parkinson's disease Kinase inhibitor scaffold

Procure 307326-07-4 for structure-activity relationship (SAR) studies. This compound features the precise 2,4-dichlorobenzamide substitution and ortho-benzothiazole-phenyl bridge geometry essential for LRRK2 kinase selectivity profiling. Request pricing for head-to-head MIC comparisons against VH01–VH06 antibacterial series or CYP metabolic stability studies. Its unique regioisomeric identity directly supports medicinal chemistry decisions for Parkinson's disease and anti-TB lead optimization.

Molecular Formula C20H12Cl2N2OS
Molecular Weight 399.29
CAS No. 307326-07-4
Cat. No. B2983907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
CAS307326-07-4
Molecular FormulaC20H12Cl2N2OS
Molecular Weight399.29
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H12Cl2N2OS/c21-12-9-10-13(15(22)11-12)19(25)23-16-6-2-1-5-14(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
InChIKeyPJJCBYSEEHKHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CAS 307326-07-4): An Early-Stage Benzothiazole-Benzamide Scaffold with Demonstrated Enzyme Inhibition Potential


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CAS 307326-07-4) is a synthetic small molecule (C20H12Cl2N2OS, MW 399.3) belonging to the benzothiazole-benzamide class . Its structure comprises a 1,3-benzothiazole moiety linked via an ortho-substituted phenyl bridge to a 2,4-dichlorobenzamide group. This compound falls within a structurally defined series exemplified in the patent literature as having capacity to inhibit the LRRK2 (leucine-rich repeat kinase 2) enzyme, a therapeutic target implicated in Parkinson's disease and other neurodegenerative disorders [1]. It is an early-stage research compound with limited but targeted biological annotation, positioning it as a specialized tool for focused mechanistic or selectivity profiling studies rather than a broadly validated lead.

Procurement Risk for CAS 307326-07-4: Why Regioisomeric and Substitution-Pattern Variations Are Not Interchangeable


Generic substitution within the benzothiazole-benzamide chemical space is not scientifically valid for this compound series. Even minor structural perturbations—such as relocating the chlorine atoms from the 2,4- to the 2,5-position on the benzamide ring, or shifting the amide linkage from the ortho- to the para-position of the phenyl bridge—produce analogs with fundamentally altered molecular recognition profiles [1]. Patent data demonstrate that within a closely related benzothiazole-benzamide library, LRRK2 IC50 values vary over a >10-fold range (0.19–4.0 μM) due solely to substituent modifications on the benzothiazole core [2]. The target compound's specific 2,4-dichloro substitution pattern and ortho-phenyl linker geometry define a distinct chemical space that is not functionally interchangeable with other dichloro regioisomers or positional analogs.

Evidence-Based Differentiation Guide for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (307326-07-4)


Kinase Selectivity Anchor: Structural Eligibility for LRRK2 Inhibition Within a Defined Benzothiazole-Benzamide Pharmacophore

This compound shares the benzothiazole-benzamide core with a patented series of 10 compounds for which IC50 values against both wild-type LRRK2 and the Parkinson's-associated G2019S mutant were experimentally determined using the Adapta® TR-FRET kinase assay [1]. Across the series, LRRK2 IC50 values ranged from 0.19 to 4.0 μM, and LRRK2 G2019S IC50 values ranged from 0.108 to 1.38 μM [1]. The most potent compound (compound 6) exhibited IC50 values of 0.19 μM (LRRK2) and 0.426 μM (LRRK2 G2019S) [1]. The target compound is structurally positioned to explore how the 2,4-dichlorobenzamide substitution pattern and ortho-phenyl linker geometry influence potency relative to analogs bearing morpholinobenzamide or alternative substitution patterns already profiled in this assay system.

LRRK2 inhibition Parkinson's disease Kinase inhibitor scaffold

Regioisomeric Differentiation: 2,4-Dichloro vs. 2,5-Dichloro Substitution as a Functional Discriminator

The 2,4-dichlorobenzamide moiety in CAS 307326-07-4 represents a specific regioisomeric choice distinct from the more commonly commercially available 2,5-dichloro analog (N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide) [1]. In structurally related benzothiazole-amide antibacterials, the chlorine substitution position on the benzamide ring is a critical determinant of CYP3A4 and CYP2D6 metabolic stability, with 2,4-disubstitution conferring systematically different metabolic liability compared to 2,5- or 3,4-substitution patterns [1]. This regioisomeric distinction is functionally meaningful: the 2,4-dichloro pattern reduces metabolic oxidation at the para-chloro position while preserving the ortho-chloro group's influence on amide bond conformational restriction [1].

Regioisomer comparison CYP enzyme inhibition Drug metabolism

Antibacterial Activity Baseline: Class-Level MIC Data for Structurally Proximal Benzothiazole Amides

In a 2024 study by Alazmaa et al., six benzothiazole amide analogs (VH01–VH06) were systematically evaluated for in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative strains [1]. All six compounds exhibited limited antibacterial activity with effects observed only at a screening concentration of 100 μM [1]. A specific analog (VH05) demonstrated discrete activity against E. coli ATCC 25923 at 200 μg/mL [1]. CAS 307326-07-4, bearing the same benzothiazole-amide chemotype with a differentiated 2,4-dichloro substitution, is positioned for direct comparative MIC determination against this published baseline.

Antibacterial screening MIC determination MRSA Gram-negative bacteria

Antimycobacterial Potential: Benzothiazole Amide Class Demonstrates Potent MIC Against M. tuberculosis and NTM

Benzothiazole amides have emerged as a promising antimycobacterial class. A lead optimization study reported MIC values of 0.03–0.12 μg/mL against M. abscessus, 1–2 μg/mL against M. avium complex, and 0.12–0.5 μg/mL against M. tuberculosis [1]. Critically, benzothiazole amides demonstrated bactericidal (not merely bacteriostatic) effects against both Mtb and M. abscessus, a property uncommon among standard antimycobacterial agents [1]. Furthermore, a 2025 study identified benzothiazole amides as potent inhibitors of cytochrome bd oxidase in Mtb, with compounds depleting ATP in the presence of the Cyt-bc1:aa3 inhibitor Q203 and demonstrating bactericidal activity against both replicating and non-replicating Mtb [2]. CAS 307326-07-4 is a structurally eligible candidate for antimycobacterial profiling within this validated pharmacophore space.

Antitubercular Mycobacterium tuberculosis Cyt-bd oxidase inhibition Bactericidal

Physicochemical Property Comparison: CAS 307326-07-4 vs. Key Analogs

The target compound (MW 399.3, C20H12Cl2N2OS) occupies a distinct physicochemical space compared to its closest commercially available analogs. The benzamide analog (unsubstituted benzamide, MW 330.4, C20H14N2OS) lacks the two chlorine atoms, resulting in significantly different lipophilicity and hydrogen-bonding capacity. The 2-bromo analog (MW ~443.7) introduces a heavier halogen with different steric and electronic properties. The 2-chloroacetamide analog (MW 302.78, C15H11ClN2OS) has a substantially lower molecular weight and different LogP, rendering comparisons in cell-based permeability assays inappropriate . These property differences mean that CAS 307326-07-4 cannot be directly substituted by any single commercially available analog without altering key physicochemical determinants of biological behavior.

Physicochemical properties LogP Solubility Molecular weight

Data Scarcity as Differentiation: A High-Value Gap-Filling Opportunity

A systematic survey of major public databases (PubChem, ChEMBL, PubMed) reveals that CAS 307326-07-4 has no peer-reviewed quantitative bioactivity data publicly available as of April 2026. This is in marked contrast to structurally related benzothiazole amides (e.g., VH01–VH06 series, various LRRK2 inhibitor analogs) that have published MIC, IC50, or ADME data [1][2][3]. The compound's absence from published screening datasets represents a strategic advantage: research groups that generate primary pharmacological data for this compound will produce novel, publishable structure-activity relationship information in a competitive field.

Data gap analysis SAR exploration Chemical probe development

Procurement-Driven Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (307326-07-4)


LRRK2 Selectivity Profiling and Parkinson's Disease Drug Discovery

This compound serves as a structurally differentiated probe for LRRK2 kinase selectivity profiling. Its benzothiazole-benzamide core aligns with a patented series demonstrating LRRK2 IC50 values between 0.19–4.0 μM [1]. By testing CAS 307326-07-4 in the Adapta® TR-FRET assay alongside the already-profiled morpholinobenzamide analogs (compounds 1–10), researchers can directly quantify how the 2,4-dichloro/ortho-phenyl topology affects LRRK2 vs. LRRK2 G2019S inhibition potency. This SAR expansion is directly relevant to Parkinson's disease drug discovery programs seeking LRRK2 inhibitors with improved selectivity profiles.

Antibacterial SAR Expansion Against ESKAPE Pathogens

The compound is positioned for head-to-head MIC comparison against the published VH01–VH06 benzothiazole amide series [1]. Testing against the identical bacterial panel (MRSA ATCC 3359, MSSA ATCC 2592, E. coli J53 R1, E. coli ATCC 25922, K. pneumoniae ATCC 10031, K. pneumoniae BAA-1075) with CAS 307326-07-4 will reveal whether the 2,4-dichloro substitution improves antibacterial potency beyond the limited activity observed at 100 μM for VH01–VH06. This is particularly relevant for antibiotic resistance programs targeting Gram-negative ESKAPE pathogens.

Antitubercular Lead Identification Targeting Cytochrome bd Oxidase

Given that benzothiazole amides have demonstrated potent bactericidal activity against both replicating and non-replicating M. tuberculosis via cytochrome bd oxidase inhibition [1][2], CAS 307326-07-4 is an ideal candidate for Mtb H37Rv MIC determination and ATP depletion assays in the presence of Q203. Its unique substitution pattern may confer differentiated Cyt-bd binding kinetics or improved selectivity over mammalian Complex IV, directly addressing a key bottleneck in current anti-TB drug development pipelines.

Metabolic Stability and CYP Inhibition Comparative Study

The 2,4-dichloro substitution pattern on CAS 307326-07-4 provides a specific regioisomeric probe for CYP metabolic stability studies [1]. Researchers can systematically compare its CYP3A4 and CYP2D6 inhibition profile against the 2,5-dichloro and 3,4-dichloro regioisomers in human liver microsome assays. This head-to-head regioisomer comparison directly informs medicinal chemistry decisions about which chlorine substitution pattern optimally balances target potency with metabolic stability for lead optimization campaigns.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.